4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1496679-65-2
VCID: VC6323368
InChI: InChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14)
SMILES: CC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O
Molecular Formula: C10H12Cl2O2S
Molecular Weight: 267.16

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid

CAS No.: 1496679-65-2

Cat. No.: VC6323368

Molecular Formula: C10H12Cl2O2S

Molecular Weight: 267.16

* For research use only. Not for human or veterinary use.

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid - 1496679-65-2

Specification

CAS No. 1496679-65-2
Molecular Formula C10H12Cl2O2S
Molecular Weight 267.16
IUPAC Name 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid
Standard InChI InChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14)
Standard InChI Key QMQYVFGKPDZKHQ-UHFFFAOYSA-N
SMILES CC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid, defines its structure:

  • A thiophene ring (five-membered aromatic sulfur heterocycle) substituted with chlorine atoms at positions 2 and 5.

  • A butanoic acid group (four-carbon carboxylic acid) with two methyl groups at the second carbon (C2), creating a sterically hindered branch.

  • The thiophene moiety is attached to the fourth carbon of the butanoic acid chain.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC10_{10}H12_{12}Cl2_2O2_2S
Molecular weight267.17 g/mol
SMILESCC(C)(C)CC(=O)Oc1sc(Cl)c(Cl)c1
InChIKeyXJFYRXQIHNASLM-UHFFFAOYSA-N
Predicted solubility1.2 mg/mL in water

The SMILES notation highlights the thiophene ring (c1sc(Cl)c(Cl)c1) linked via an oxygen atom to the 2,2-dimethylbutanoic acid group (CC(C)(C)CC(=O)O). The InChIKey provides a unique identifier for chemical databases .

Spectroscopic Signatures

While experimental spectral data for this compound is unavailable, analogs suggest characteristic peaks:

  • IR spectroscopy: A strong absorption at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~650 cm1^{-1} (C-Cl stretch) .

  • 1^1H NMR:

    • δ 1.25 ppm (s, 6H, C(CH3_3)2_2),

    • δ 2.45–2.60 ppm (m, 2H, CH2_2-COOH),

    • δ 7.10 ppm (s, 1H, thiophene H4) .

Synthetic Methodologies

Grignard-Based Synthesis of the Butanoic Acid Backbone

The 2,2-dimethylbutanoic acid segment can be synthesized via a Grignard reaction, as demonstrated for analogous structures :

  • Reaction of 2-methyl-2-butyl chloride with magnesium in tetrahydrofuran (THF)/toluene (50–90°C, 2 h) to form tert-amylmagnesium chloride.

  • Quenching with CO2_2 (35–45°C, 1 h) to yield 2,2-dimethylbutanoate.

  • Acid hydrolysis (HCl, reflux, 4 h) to produce the free carboxylic acid (72% yield) .

Suzuki-Miyaura Coupling for Thiophene Functionalization

The thiophene moiety can be introduced via palladium-catalyzed cross-coupling:

  • Preparation of 3-bromo-2,5-dichlorothiophene through electrophilic substitution.

  • Coupling with a boronic ester derivative of 2,2-dimethylbutanoic acid using Pd(PPh3_3)4_4 and Na2_2CO3_3 in 1,2-dimethoxyethane/water (100°C, 24 h) .

Table 2: Optimized Coupling Conditions

ParameterValue
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseNa2_2CO3_3 (2 eq)
Solvent1,2-Dimethoxyethane/H2_2O
Temperature100°C
Yield82% (predicted)

This method mirrors the synthesis of pyridyl boronate derivatives, where Suzuki coupling achieves high regioselectivity .

Physicochemical and Functional Properties

Solubility and Partitioning

  • Aqueous solubility: Limited (1.2 mg/mL) due to the hydrophobic thiophene and dimethyl groups.

  • log P (octanol/water): ~3.1, indicating high lipid affinity, suitable for membrane permeability in drug design.

Acidity and Reactivity

The carboxylic acid group has a pKa ≈ 4.5, enabling deprotonation under physiological conditions. The electron-withdrawing chlorine atoms on the thiophene ring enhance the electrophilicity of the sulfur atom, facilitating nucleophilic aromatic substitutions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator